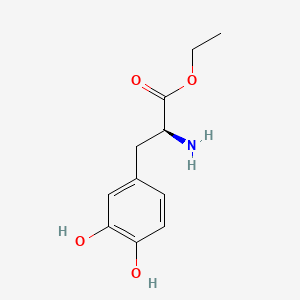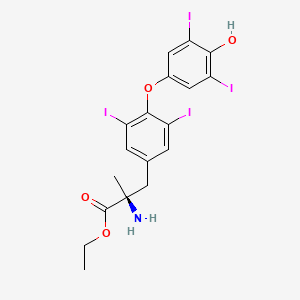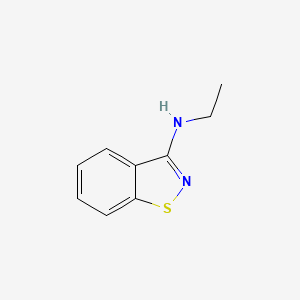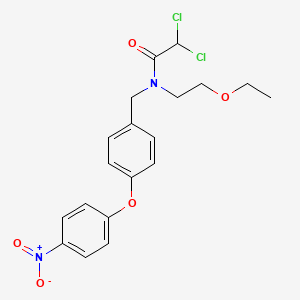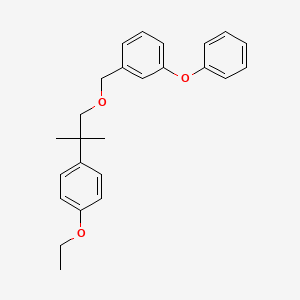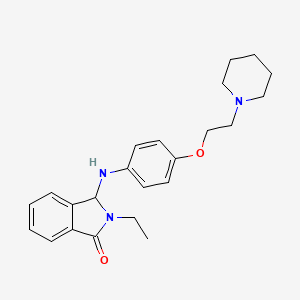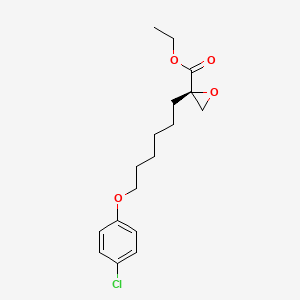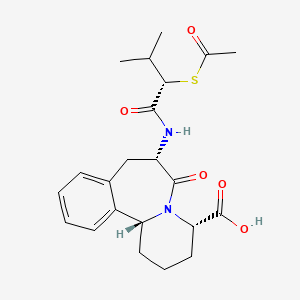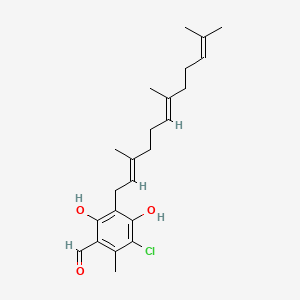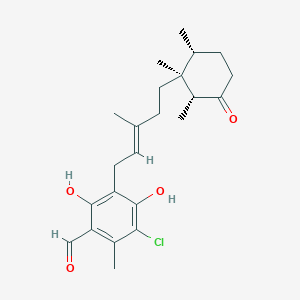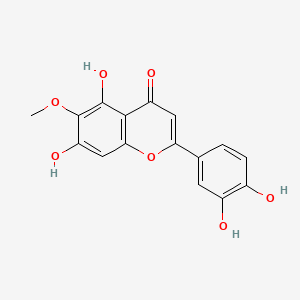
ネペチン
説明
6-Methoxyluteolin is a natural product found in Salvia plebeia, Coreopsis lanceolata, and other organisms with data available.
See also: Arnica montana Flower (has part).
科学的研究の応用
破骨細胞形成阻害
ネペチンは、骨細胞形成のプロセスである破骨細胞形成を阻害することが示されています。 これは、破骨細胞の分化と機能に不可欠なNF-κBとMAPKシグナル伝達経路の活性化を阻害することによって行われます . これにより、ネペチンは破骨細胞が媒介する溶骨性疾患に対する潜在的な治療薬となります .
抗炎症作用
ネペチンは、抗炎症作用が証明されている天然の生物活性フラボノイドです . つまり、炎症を軽減するのに役立ちます。炎症は、体の免疫システムが怪我や感染に反応したものです。
抗増殖作用
ネペチンは、抗炎症作用に加えて、抗増殖作用も持ち合わせています . つまり、細胞の増殖を阻害できます。これは、細胞の制御不能な増殖が大きな問題となる癌治療の文脈で特に役立ちます。
チタン粒子誘発頭蓋骨溶骨に対する保護
ネペチンは、チタン粒子誘発頭蓋骨溶骨の有害な影響からマウスを保護することが示されています . これは、頭蓋骨の骨組織が破壊される状態であり、多くの場合、チタン粒子などの異物の存在が原因となります。
関節置換における潜在的な使用
関節置換は、関節リウマチや変形性関節症などの変性性関節疾患の末期段階に対する一般的な外科手術です . ネペチンの破骨細胞形成阻害能力と抗炎症作用は、関節置換の文脈で潜在的な治療薬となっています .
摩耗粒子誘発炎症性溶骨の阻害
摩耗粒子誘発炎症性溶骨は、人工関節置換の失敗の主要な原因です . ネペチンの抗炎症作用と破骨細胞形成阻害能力は、この状態に対する潜在的な治療薬となっています .
作用機序
Target of Action
Nepetin, a bioactive flavonoid, has been found to target multiple proteins. It has been reported to effectively inhibit the activity of Caseinolytic peptidase P (ClpP) , a hydrolase that regulates the virulence level of Staphylococcus aureus. Nepetin also targets Phospholipase Cγ1 (PLCγ1) and Akt signaling pathways in mast cells . Moreover, it has been suggested that Nepetin targets PTPN1, PTPN2, and PTPN11 .
Mode of Action
Nepetin interacts with its targets to bring about significant changes. For instance, it has been found to bind to ClpP, reducing the thermal stability of ClpP . In mast cells, Nepetin suppresses the intracellular Ca^2+ level and the activation of PLCγ1 and cPLA2 .
Biochemical Pathways
Nepetin influences several biochemical pathways. It suppresses the activation of the NF-κB and MAPK signaling pathways , as well as TRAF6-mediated ubiquitination of Beclin 1 , which is necessary for the induction of autophagy . In mast cells, Nepetin treatment reduces PGD2 production and suppresses cyclooxygenase-2 protein expression via the inhibition of the Akt and nuclear factor-κB signaling pathways .
Result of Action
Nepetin has been reported to have several molecular and cellular effects. It reduces degranulation and LTC4 generation in bone marrow-derived mast cells (BMMC) . It also suppresses the virulence of S. aureus and effectively combats the lethal pneumonia caused by MRSA . In osteoclastogenesis, Nepetin inhibits RANKL-induced osteoclast differentiation, formation, and bone resorption .
生化学分析
Biochemical Properties
Nepetin interacts with various enzymes and proteins in biochemical reactions. It suppresses degranulation and eicosanoid generation through PLCγ1 and Akt signaling pathways in mast cells . It also reduces the intracellular Ca 2+ level and activation of PLCγ1 and cPLA 2 .
Cellular Effects
Nepetin has significant effects on various types of cells and cellular processes. It influences cell function by suppressing cyclooxygenase-2 protein expression via the inhibition of the Akt and nuclear factor-κB signaling pathways . It also reduces prostaglandin D 2 production .
Molecular Mechanism
At the molecular level, Nepetin exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the activation of NF-κB and MAPK signalling pathways, as well as TRAF6-mediated ubiquitination of Beclin 1, which is necessary for the induction of autophagy .
特性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-22-16-11(20)6-13-14(15(16)21)10(19)5-12(23-13)7-2-3-8(17)9(18)4-7/h2-6,17-18,20-21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHSEFRSDKWJKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199959 | |
| Record name | Eupafolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
520-11-6 | |
| Record name | Nepetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eupafolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxyluteolin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122416 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Eupafolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EUPAFOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3O7LF3GED | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of nepetin, and how does it interact with them?
A1: Nepetin has been identified as a multi-targeting inhibitor of protein tyrosine phosphatases (PTPs), specifically PTPN1, PTPN2, and PTPN11. [] These enzymes play crucial roles in regulating insulin signaling pathways. Nepetin's inhibitory action on these PTPs is believed to be mediated through direct binding, although the precise binding sites and mechanisms require further investigation.
Q2: How does nepetin's inhibition of PTPs translate to its observed effects on glucose uptake?
A2: By inhibiting PTPN1, PTPN2, and PTPN11, nepetin prevents the dephosphorylation of key proteins involved in the insulin signaling cascade, such as AMPK. This leads to increased AMPK activation and subsequently enhances glucose uptake in adipocytes. []
Q3: What is nepetin's role in inflammatory responses, particularly in the context of atopic dermatitis?
A3: Nepetin exhibits anti-inflammatory properties by suppressing the production of inflammatory mediators and cytokines, including iNOS, COX-2, PGES2, NO, IL-1β, IL-6, and TNF-α, in LPS-stimulated human keratinocytes. [, ] This suppression is attributed to nepetin's ability to reduce LPS-induced ROS production and inhibit the translocation of NF-κB from the cytosol to the nucleus, thereby mitigating the inflammatory cascade. []
Q4: How does nepetin impact osteoclastogenesis and bone resorption, and what are the implications for diseases like osteoarthritis?
A4: Nepetin effectively inhibits RANKL-induced osteoclast differentiation, formation, and bone resorption. [] It achieves this by attenuating the RANKL-induced activation of NF-κB and MAPK signaling pathways. Furthermore, nepetin suppresses TRAF6-dependent ubiquitination of Beclin 1, a crucial step in autophagy induction, which contributes to its protective effects against osteolysis. []
Q5: Can nepetin influence the virulence of bacterial pathogens, and if so, what is the mechanism?
A5: Research indicates that nepetin can effectively inhibit the activity of caseinolytic peptidase P (ClpP), a serine protease that regulates virulence in Staphylococcus aureus. [] Nepetin binds to ClpP with a KD value of 602 nM, reducing its thermal stability and subsequently suppressing bacterial virulence. [] This interaction suggests a potential therapeutic avenue for combating infections, particularly those caused by methicillin-resistant S. aureus (MRSA).
Q6: What is the molecular formula and weight of nepetin?
A6: Nepetin's molecular formula is C16H12O6, and its molecular weight is 300.26 g/mol.
Q7: Are there any spectroscopic data available to characterize nepetin?
A7: Yes, nepetin has been characterized using various spectroscopic techniques, including UV, 1H NMR, and 13C NMR. These data are crucial for its structural elucidation and identification. [, , , , ]
Q8: How do structural modifications of nepetin affect its biological activity?
A8: The presence of hydroxyl and methoxy groups in nepetin's structure plays a significant role in its biological activities. For instance, the substitution pattern of these groups influences its interaction with prion neuropeptide PrP106-126, impacting its ability to inhibit fibril formation and mitigate cytotoxicity. [] Further research is needed to fully elucidate the SAR of nepetin and develop more potent and selective derivatives.
Q9: What in vitro and in vivo models have been used to evaluate nepetin's efficacy?
A9: Nepetin's efficacy has been evaluated in various models: - In vitro: Cell-based assays using human keratinocytes, chondrocytes, and adipocytes have been employed to assess its anti-inflammatory, anti-osteoclastogenic, and insulin-sensitizing effects. [, , , ] - In vivo: Animal models, including a mouse model of atopic dermatitis and a titanium particle-induced calvarial osteolysis model, have been utilized to demonstrate its therapeutic potential. [, ]
Q10: Is there any information available regarding the toxicity and safety profile of nepetin?
A10: While nepetin generally exhibits a favorable safety profile in preclinical studies, comprehensive toxicological evaluations are necessary to determine its long-term safety and potential adverse effects. [, ]
Q11: What analytical methods are commonly employed for the characterization and quantification of nepetin?
A11: Several analytical techniques are used for nepetin analysis: - High-performance liquid chromatography (HPLC): Often coupled with diode array detection (DAD) or mass spectrometry (MS) for separation, identification, and quantification. [, , , , ] - Thin-layer chromatography (TLC): A simple and rapid method for qualitative analysis and preliminary purification. [] - Spectroscopic techniques: UV, 1H NMR, and 13C NMR are valuable tools for structural confirmation. [, , , , ]
Q12: What are the potential sources of nepetin for research and development purposes?
A12: Nepetin is found in various plant species, including Saussurea involucrata, Eupatorium arnottianum, Plantago species, and Tarconanthus camphoratus. [, , , ] Extraction and purification methods from these natural sources are crucial for obtaining sufficient quantities for research and development.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


